structural properties of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
structural properties of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
An In-Depth Technical Guide on the Core Structural Properties of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde
Disclaimer: Direct experimental data for the specific molecule 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is not extensively available in the public domain as of this guide's compilation. The following analysis is a predictive guide constructed for research and development purposes. It is based on established principles of organic chemistry and extrapolates from the known properties and reactivities of structurally analogous compounds. All proposed methodologies and predicted data should be validated through laboratory experimentation.
Executive Summary
5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde represents a novel heterocyclic compound of significant interest to medicinal chemistry. The imidazole scaffold is a privileged structure, forming the core of numerous biologically active agents.[1][2] This guide provides a comprehensive analysis of its predicted structural, spectroscopic, and physicochemical properties. We propose a robust synthetic pathway, detail the anticipated spectroscopic signatures for compound characterization, and discuss its potential pharmacological relevance based on the well-documented activities of related N-arylimidazole derivatives.[3][4] This document is intended to serve as a foundational resource for researchers initiating projects involving this or similar molecules, providing both theoretical grounding and practical, actionable insights.
Introduction: The N-Arylimidazole-4-Carbaldehyde Scaffold
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structural motif integral to fundamental biological molecules like the amino acid histidine.[1][2] Its derivatives are associated with a vast spectrum of therapeutic applications, including antifungal, antibacterial, anticancer, and anti-inflammatory activities.[3][4][5]
The specific scaffold of an N-aryl-substituted imidazole is a cornerstone of modern drug design. The aryl group can modulate the molecule's pharmacokinetic properties and provide additional binding interactions with biological targets.[6][7] Furthermore, the presence of a carbaldehyde (formyl) group at the C4 position and a chloro group at the C5 position introduces key functionalities:
-
C4-Carbaldehyde: This group is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, serving as a crucial intermediate for building more complex molecules, such as through condensation reactions to form Schiff bases or Knoevenagel condensations.
-
C5-Chloro Group: The halogen atom significantly influences the electronic properties of the imidazole ring and can act as a leaving group in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions, enabling further molecular diversification.[8]
This unique combination of a proven pharmacophore (N-arylimidazole) with versatile functional groups suggests that 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a promising building block for the discovery of new therapeutic agents.
Proposed Synthetic Strategy
A logical and efficient synthesis of the target compound can be envisioned through a multi-step process commencing with the N-arylation of an imidazole precursor, followed by functionalization of the imidazole core. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocyclic systems and is the cornerstone of the proposed final step.[9][10][11]
Experimental Protocol:
Step 1: Synthesis of 1-(4-fluorophenyl)-1H-imidazole
-
Rationale: The initial step involves the creation of the N-aryl bond. While classical Ullmann couplings require harsh conditions, modern palladium- or copper-catalyzed methods offer milder conditions and broader functional group tolerance.[7][12]
-
Procedure:
-
To a solution of imidazole (1.0 eq) in a suitable solvent such as DMF or a water-isopropyl alcohol mixture, add a base like potassium hydroxide (3.0 eq).[13]
-
Add 1-fluoro-4-iodobenzene (1.1 eq) and a palladium catalyst system, such as Pd₂(dba)₃ with a suitable phosphine ligand (e.g., L1 as described by Anderson et al.), or a copper catalyst like Cu(OAc)₂.[7][12]
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-120 °C until TLC or LC-MS analysis indicates the consumption of the starting material.
-
Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(4-fluorophenyl)-1H-imidazole.
-
Step 2 & 3: One-Pot Chlorination and Formylation via Vilsmeier-Haack Reaction
-
Rationale: The Vilsmeier-Haack reaction utilizes a pre-formed Vilsmeier reagent (typically from POCl₃ and DMF) to introduce a formyl group onto an electron-rich aromatic ring. This reaction can often be combined with chlorination, as seen in the synthesis of similar chloro-imidazole-carbaldehydes.[14][15] The C5 position of the 1-arylimidazole is activated for electrophilic substitution.
-
Procedure:
-
Vilsmeier Reagent Formation: In a flask cooled to 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 3.0-4.0 eq) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Stir for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
-
Reaction: Slowly add the 1-(4-fluorophenyl)-1H-imidazole (1.0 eq) from Step 1 to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 80-100 °C for several hours. Monitor the reaction progress by TLC.
-
Workup: Carefully quench the reaction by pouring it onto crushed ice. Basify the aqueous solution with a saturated sodium carbonate or sodium hydroxide solution to a pH of 7-8.
-
Extract the product with dichloromethane or ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting solid by recrystallization or column chromatography to obtain 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.
-
Synthetic Workflow Diagram
Caption: Proposed two-stage synthesis of the target compound.
Predicted Structural & Physicochemical Properties
The structural features of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde are dictated by the interplay of its constituent parts.
Molecular Structure and Electronic Effects
-
Imidazole Core: The aromatic imidazole ring is the central scaffold.
-
N-(4-fluorophenyl) Group: This large aryl substituent will induce steric effects, influencing the conformation of the molecule. The fluorine atom is electron-withdrawing via induction but can be a weak π-donor. Overall, the fluorophenyl group is considered electron-withdrawing, which will decrease the basicity of the imidazole nitrogens.
-
C5-Chloro Group: As a halogen, chlorine is strongly electron-withdrawing through the sigma bond (inductive effect), which deactivates the ring towards further electrophilic attack and increases its acidity.
-
C4-Carbaldehyde Group: The aldehyde is a strong electron-withdrawing group via both induction and resonance, further reducing the electron density of the imidazole ring.
The cumulative effect of three electron-withdrawing substituents (fluorophenyl, chloro, and formyl) will make the imidazole ring significantly electron-deficient compared to the parent imidazole.
Data Summary Table
| Property | Predicted Value / Description |
| Molecular Formula | C₁₀H₅ClFN₂O |
| Molecular Weight | 224.62 g/mol |
| Appearance | Likely an off-white to pale yellow crystalline solid. |
| Solubility | Expected to have low solubility in water, but good solubility in polar organic solvents like DMSO, DMF, and chlorinated solvents (DCM, chloroform). |
| Melting Point | Expected to be a solid with a relatively high melting point (>150 °C) due to its planar, polar structure and potential for intermolecular interactions. |
Structural Influence Diagram
Caption: Influence of substituents on the core properties.
Predicted Spectroscopic Profile
Characterization of the final compound would rely on standard spectroscopic techniques. The expected data are outlined below.
Spectroscopic Data Table
| Technique | Predicted Observations |
| ¹H NMR | ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).~8.0 ppm (s, 1H): Imidazole ring proton at C2.~7.5-7.8 ppm (m, 2H): Aromatic protons on the fluorophenyl ring ortho to the imidazole.~7.2-7.4 ppm (m, 2H): Aromatic protons on the fluorophenyl ring meta to the imidazole. |
| ¹³C NMR | ~185 ppm: Aldehyde carbonyl carbon (C=O).~160-165 ppm (d, J≈250 Hz): Fluorine-bearing carbon of the phenyl ring.~145 ppm: Imidazole C2.~135-140 ppm: Imidazole C5 (bearing Cl).~120-130 ppm: Remaining aromatic and imidazole carbons. |
| Mass Spec (ESI+) | m/z ~225/227: [M+H]⁺ ion, showing the characteristic ~3:1 isotopic pattern for one chlorine atom. |
| IR (Infrared) | ~1680-1700 cm⁻¹: Strong C=O stretch from the aldehyde.~3100-3150 cm⁻¹: C-H stretch of the imidazole ring.~1500-1600 cm⁻¹: C=C and C=N stretching of the aromatic rings. |
Causality: The predicted chemical shifts are based on the strong deshielding effects of the aldehyde and the electron-withdrawing nature of the substituents. The singlet multiplicity for the imidazole and aldehyde protons is due to the absence of adjacent protons. The complex multiplets for the phenyl ring are due to H-H and H-F coupling.
Potential Biological & Pharmacological Relevance
Given the extensive biological activities reported for N-aryl- and chloro-substituted imidazole derivatives, 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde is a strong candidate for screening in various therapeutic areas.
-
Anticancer Activity: Many imidazole-based compounds exhibit anticancer properties.[3] The N-arylimidazole motif is present in tyrosine kinase inhibitors like Nilotinib, a drug used to treat leukemia.[7] The electron-deficient nature of the target molecule could facilitate interactions with biological nucleophiles in cancer cells.
-
Antifungal and Antibacterial Activity: Imidazole is the core structure of numerous antifungal drugs (e.g., miconazole, ketoconazole).[1] Derivatives of chloro-imidazole-carbaldehyde have also shown promising antimicrobial and antitubercular activity.[16][17] The synthesized compound should be evaluated against a panel of pathogenic fungi and bacteria.
-
Anti-inflammatory Activity: Substituted imidazoles have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]
The aldehyde functional group also allows this molecule to be used as a key intermediate in the synthesis of a larger library of compounds, which can then be screened for a wide range of biological activities.
Conclusion
While lacking direct experimental validation, this in-depth analysis establishes 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde as a molecule of high potential for chemical and pharmacological research. The proposed synthetic route is robust and based on well-established, high-yield reactions. The predicted structural and spectroscopic properties provide a clear roadmap for its synthesis and characterization. Its structural similarity to known bioactive compounds strongly suggests that it is a promising candidate for screening in anticancer, antimicrobial, and anti-inflammatory drug discovery programs. This guide serves as a comprehensive starting point for any research team aiming to explore the chemistry and therapeutic potential of this novel compound.
References
-
Synthetic Emergence in N-Arylimidazoles: A Review. Connect Journals.
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs (2020). Preprints.org.
-
Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. International Journal of Innovative Research and Reviews.
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. National Center for Biotechnology Information.
-
Complete N-1 Regiocontrol in the Formation of N-Arylimidazoles. Synthesis of the Active Site His-Tyr Side Chain Coupled Dipeptide of Cytochrome c Oxidase. ACS Publications.
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Center for Biotechnology Information.
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences.
-
Vilsmeier-Haack Reaction. Chemistry Steps.
-
Synthesis, Characterization and Biological Activity of Imidazole Derivatives. International Journal of Pharmaceutical Research and Applications.
-
Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
-
A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Science International.
-
Vilsmeier–Haack reaction. Wikipedia.
-
Vilsmeier-Haack Reaction. YouTube.
-
A Review on “Imidazole and Various Biological Activities”. International Journal of Pharmacy & Pharmaceutical Research.
-
SYNTHESIS AND BIOLOGICAL ACTIVITY OF IMIDAZOLE DERIVATIVES. ResearchGate.
-
Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. ResearchGate.
-
Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. PubMed.
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark.
-
Characterization of Imidazole Compounds in Aqueous Secondary Organic Aerosol Generated from Evaporation of Droplets Containing Pyruvaldehyde and Inorganic Ammonium. MDPI.
-
Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. SCIRP.
-
A CONVENIENT METHOD FOR SYNTHESIS OF 5-CHLORO-2- ARYLOXAZOLE-4-CARBALDEHYDE WITH VILSMEIER REAGENT. HETEROCYCLES.
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information.
-
2-Butyl-5-chloro-3H-imidazole-4-carbaldehyde as a new synthon for the synthesis of fused ring heterocycles via intramolecular 1,3-dipolar cycloaddition reactions. Semantic Scholar.
-
Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate.
-
PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION... European Patent Office.
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. mdpi.com [mdpi.com]
- 6. connectjournals.com [connectjournals.com]
- 7. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biomedres.us [biomedres.us]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 15. PREPARATION OF 2-SUBSTITUTED 4-CHLORO-5-FORMYLIMIDAZOLES BY VILSMEIER REACTION OF THE CONDENSATION PRODUCT OF GLYCINE AND AN IMIDO ESTER WITH A FORMAMIDE IN THE PRESENCE OF A TRIFLATE (TRIFLUORMETHANESULPHONATE) CATALYST - Patent 1871745 [data.epo.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Figure 1. Chemical structure of 5-Chloro-3-(4-fluorophenyl)imidazole-4-carbaldehyde.
